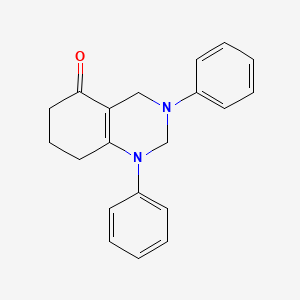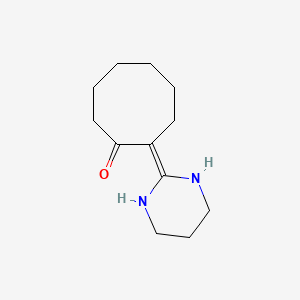
Cyclooctanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone is a heterocyclic compound that features a tetrahydropyrimidine ring fused to a cyclooctanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone typically involves the cyclization of unsaturated acyclic amides or ureas. One common method is the intramolecular cyclization of urea derivatives. For example, polyfunctional trans-tetrahydropyrimidinones can be synthesized through the intramolecular cyclization of urea derivatives, followed by fluorination of the obtained product . The diastereoselectivity of this reaction is influenced by the substituent at the allylic position.
Industrial Production Methods
While specific industrial production methods for 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the tetrahydropyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of tubulin and norepinephrine functions.
Industry: It is used in the development of new materials with unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone involves its interaction with molecular targets such as tubulin and norepinephrine. By inhibiting these targets, the compound can exert various biological effects, including antimicrobial and anticoagulant activities . The specific pathways involved include the disruption of microtubule formation and modulation of neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyrimidin-2(1H)-one derivatives: These compounds share the tetrahydropyrimidine core and exhibit similar biological activities.
Cyclooctanone derivatives: Compounds with a cyclooctanone structure may have comparable chemical reactivity and applications.
Uniqueness
2-(tetrahydropyrimidin-2(1H)-ylidene)cyclooctanone is unique due to its fused ring structure, which combines the properties of both tetrahydropyrimidine and cyclooctanone. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
108816-11-1 |
|---|---|
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-(1,3-diazinan-2-ylidene)cyclooctan-1-one |
InChI |
InChI=1S/C12H20N2O/c15-11-7-4-2-1-3-6-10(11)12-13-8-5-9-14-12/h13-14H,1-9H2 |
InChI-Schlüssel |
YUIHFQWBXFLSKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=O)C(=C2NCCCN2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


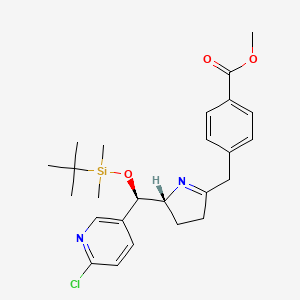


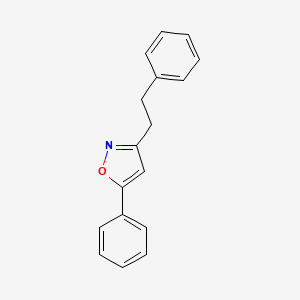
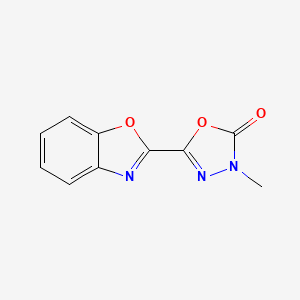

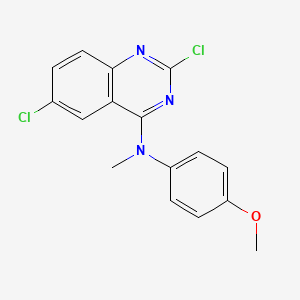

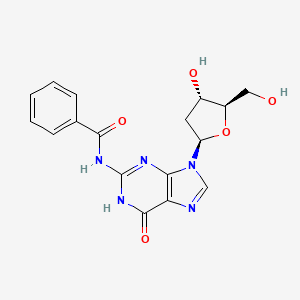
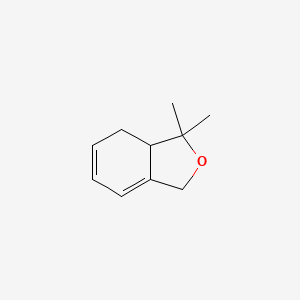
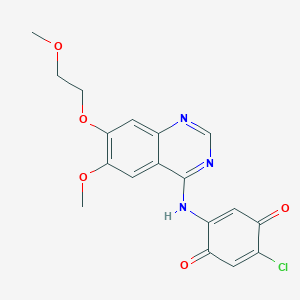
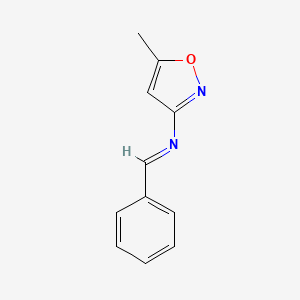
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
